![molecular formula C15H16FN3S B2770338 4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1171613-02-7](/img/structure/B2770338.png)
4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
The compound “4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a fluorobenzyl group, and a pyrrolidinyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the fluorobenzyl and pyrrolidinyl groups. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring, fluorobenzyl group, and pyrrolidinyl group would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrimidine ring, fluorobenzyl group, and pyrrolidinyl group could each participate in different types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Scientific Research Applications
- 4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine derivatives have shown promise as potential anticancer agents. Researchers investigate their ability to inhibit tumor growth by targeting specific pathways or receptors involved in cancer cell proliferation .
- Kinases play a crucial role in cellular signaling and regulation. Some derivatives of this compound act as kinase inhibitors, disrupting aberrant signaling pathways associated with diseases like cancer, inflammation, and neurodegenerative disorders .
- The anti-inflammatory potential of these pyrimidine derivatives is being explored. By modulating inflammatory responses, they could contribute to the development of novel anti-inflammatory drugs .
- Researchers investigate whether 4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine derivatives exhibit antiviral activity. Their mechanism of action may involve inhibiting viral enzymes or interfering with viral replication .
- Neurodegenerative diseases like Alzheimer’s and Parkinson’s require effective neuroprotective agents. Some derivatives of this compound show promise in preclinical studies as potential neuroprotectants .
- Scientists use these derivatives as chemical probes to study specific biological processes. By labeling proteins or cellular components, they gain insights into cellular functions and interactions .
Anticancer Agents
Kinase Inhibitors
Anti-Inflammatory Properties
Antiviral Agents
Neuroprotective Compounds
Chemical Biology Probes
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3S/c16-13-6-2-1-5-12(13)10-20-15-9-14(17-11-18-15)19-7-3-4-8-19/h1-2,5-6,9,11H,3-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVNQFCLSXUZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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